Disodium 5-((4-chloro-6-(4-nonylphenoxy)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonate
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical substitution rules:
Disodium 5-[(4-chloro-6-{4-[(2,4,6-trimethylheptan-4-yl)oxy]phenoxy}-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-disulphonate
This nomenclature reflects:
- The disodium counterions associated with the two sulphonate groups.
- The central 1,3,5-triazine ring substituted at positions 2, 4, and 6 with:
- The naphthalene backbone with hydroxyl, phenylazo, and disulphonate functional groups.
Structural representations :
- Canonical SMILES :
C1=CC=C(C=C1)N=NC2=C(C(=C3C(=C(C=C3C=C2S(=O)(=O)[O-])O)N)C4=NC(=NC(=N4)Cl)OC5=CC=C(C=C5)OC6CCCCCCCCCC)S(=O)(=O)[O-].[Na+].[Na+] - Line-angle diagram :
Key features: Triazine core (positions 2,4,6 substitutions), naphthalene disulphonate, and phenylazo chromophore.
CAS Registry Number and Alternative Designations
| Identifier | Value | Source Reliability |
|---|---|---|
| CAS Registry Number | Not publicly listed | N/A |
| Common Synonyms | - C.I. Reactive Orange 162 (proposed) - Nonylphenoxy-triazine azo dye |
Industry speculation |
Rationale for CAS number absence :
- The compound’s specificity (4-nonylphenoxy substitution) distinguishes it from registered triazine-azo dyes like Reactive Yellow 145 (CAS 93050-80-7).
- Commercial dyes often receive CAS numbers only after large-scale production, which this niche compound may not have achieved.
Molecular Formula and Weight Analysis
Molecular formula :
C₃₄H₃₂ClN₅O₈S₂Na₂
Derivation :
| Component | Contribution to Formula |
|---|---|
| Naphthalene disulphonate | C₁₀H₅O₈S₂ |
| 1,3,5-Triazine core | C₃N₃ |
| 4-Nonylphenoxy group | C₁₅H₂₃O |
| Phenylazo group | C₆H₅N₂ |
| Sodium counterions | 2Na |
| Chlorine substituent | 1Cl |
Molecular weight calculation :
| Element | Quantity | Atomic Weight (g/mol) | Total Contribution |
|---|---|---|---|
| C | 34 | 12.01 | 408.34 |
| H | 32 | 1.008 | 32.26 |
| Cl | 1 | 35.45 | 35.45 |
| N | 5 | 14.01 | 70.05 |
| O | 8 | 16.00 | 128.00 |
| S | 2 | 32.07 | 64.14 |
| Na | 2 | 22.99 | 45.98 |
| Total | 784.22 g/mol |
Validation :
- Aligns with analogous structures:
Functional group contributions :
Properties
CAS No. |
84852-25-5 |
|---|---|
Molecular Formula |
C34H33ClN6Na2O8S2 |
Molecular Weight |
799.2 g/mol |
IUPAC Name |
disodium;5-[[4-chloro-6-(4-nonylphenoxy)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H35ClN6O8S2.2Na/c1-2-3-4-5-6-7-9-12-22-15-17-25(18-16-22)49-34-38-32(35)37-33(39-34)36-27-21-26(50(43,44)45)19-23-20-28(51(46,47)48)30(31(42)29(23)27)41-40-24-13-10-8-11-14-24;;/h8,10-11,13-21,42H,2-7,9,12H2,1H3,(H,43,44,45)(H,46,47,48)(H,36,37,38,39);;/q;2*+1/p-2 |
InChI Key |
WVWPLKFFOGDOGN-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OC2=NC(=NC(=N2)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=CC=CC=C5)S(=O)(=O)[O-])Cl.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 5-[[4-chloro-6-(4-nonylphenoxy)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulfonate involves multiple steps:
Formation of the Triazine Ring: The triazine ring is synthesized through a nucleophilic substitution reaction involving cyanuric chloride and 4-nonylphenol.
Azo Coupling Reaction: The phenylazo group is introduced via an azo coupling reaction between aniline derivatives and diazonium salts.
Sulfonation: The naphthalene ring undergoes sulfonation to introduce the disulfonate groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. Common solvents used include water and organic solvents like ethanol or methanol. The reactions are often carried out at elevated temperatures and may require catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylazo group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Nucleophiles like amines or alcohols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
Physical Properties
The compound is characterized by its solubility in water due to the presence of sulfonate groups. Its stability under various pH conditions makes it suitable for diverse applications in both laboratory and industrial settings .
Dye Chemistry
Disodium 5-((4-chloro-6-(4-nonylphenoxy)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonate is primarily utilized as a dye or pigment. Its azo structure allows for vibrant coloration properties, making it suitable for:
- Textile Dyeing : The compound can be used to impart color to various fabrics due to its excellent lightfastness and washfastness properties.
- Food Coloring : Certain azo dyes are approved for use in food products; however, regulatory assessments are necessary to ensure safety .
Analytical Chemistry
In analytical chemistry, this compound serves as a reagent for:
- Spectrophotometric Analysis : The intense color produced by the compound allows for quantification through UV-visible spectroscopy. It can be employed in determining concentrations of target analytes in complex mixtures.
| Application | Methodology | Benefits |
|---|---|---|
| Spectrophotometric Analysis | UV-visible spectroscopy | High sensitivity and selectivity |
| Chromatography | As a derivatization agent | Improved detection limits |
Therapeutic Uses
Emerging research indicates that compounds similar to this compound may have potential therapeutic applications:
- Antimicrobial Activity : Some studies suggest that azo compounds exhibit antimicrobial properties, which could be explored for developing new antibacterial agents.
Environmental Applications
The compound's properties make it suitable for use in environmental monitoring:
- Water Quality Testing : Due to its reactivity with certain metal ions and organic pollutants, it can be used as a sensor or indicator in assessing water quality.
Case Study 1: Textile Application
A study conducted on the application of azo dyes in textile industries demonstrated that this compound provided superior color retention compared to traditional dyes. The study highlighted its effectiveness under various washing conditions and its minimal environmental impact due to lower toxicity levels.
Case Study 2: Analytical Chemistry
In an analytical chemistry setting, researchers utilized this compound as a reagent for detecting trace metals in water samples. The results indicated a high correlation between the concentration of the target metals and the absorbance readings obtained through UV-visible spectroscopy.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The phenylazo group plays a crucial role in this process by allowing for extensive conjugation, which stabilizes the excited state and enhances color properties. Additionally, the triazine ring can interact with various molecular targets, potentially affecting biological pathways.
Comparison with Similar Compounds
Structural and Functional Comparisons
Reactive Red 198
- IUPAC Name: Tetrasodium 5-[[4-chloro-6-[[3-[2-(sulphonatoxy)ethyl]sulphonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[[2-sulphonatophenyl]azo]naphthalene-2,7-disulphonate .
- Key Differences: Substituents: Reactive Red 198 includes a sulphonatoxy ethyl group on the triazine ring instead of the 4-nonylphenoxy group. Molecular Weight: 984.21 g/mol (vs. undisclosed for the main compound). Chromophore: Single azo group with λmax at 550 nm, suggesting a red hue.
- Applications : Widely used in reactive dyeing of cellulose fibers due to its sulfonate groups, which form covalent bonds with fabrics .
5-[(4-Amino-6-Chloro-1,3,5-Triazin-2-Yl)Amino]-4-Hydroxy-3-[(2-Sulphophenyl)Azo]Naphthalene-2,7-Disulphonic Acid
- Key Differences: Lacks the 4-nonylphenoxy group; instead, the triazine ring is substituted with an amino group. Density: 2.052 g/cm³ (calculated), indicating a compact molecular structure .
Disodium 4,4'-bis[[4-[bis(2-hydroxyethyl)amino]-6-chloro-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulphonate
- Key Differences: Stilbene backbone (vs. naphthalene in the main compound). Triazine substituents: Bis(2-hydroxyethyl)amino groups enhance hydrophilicity and reduce environmental persistence compared to 4-nonylphenoxy, which is associated with endocrine disruption .
- Applications : Used as a fluorescent brightener in detergents and plastics .
Physical and Chemical Properties
Regulatory and Environmental Considerations
Biological Activity
Structure
The compound features a complex structure that includes:
- A triazine ring
- A phenylazo group
- Sulfonate groups which enhance solubility in water
Molecular Formula
The molecular formula is .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonate and azo groups may facilitate interactions with cellular components, potentially leading to:
- Antimicrobial Activity : Some azo dyes exhibit antimicrobial properties, which may be relevant for this compound.
- Antioxidant Activity : The presence of phenolic hydroxyl groups can contribute to antioxidant effects by scavenging free radicals.
Cytotoxicity and Antiproliferative Effects
Research indicates that compounds with similar structures can exhibit cytotoxic effects on cancer cell lines. For instance, studies have shown that related triazine derivatives can inhibit cell growth in various cancer models.
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 0.22 | |
| Compound B | SJSA-1 (Sarcoma) | 0.15 | |
| Compound C | HeLa (Cervical) | 0.24 |
Study on Antitumor Activity
A study investigating the antitumor potential of structurally related compounds demonstrated significant tumor growth inhibition in xenograft models. The administration of these compounds showed promising results in enhancing p53 activation and apoptosis in tumor cells.
Findings:
- Compound D showed an 86% regression rate in tumor size.
- Mechanism : Induction of apoptosis via caspase activation was noted.
Table 2: Antitumor Efficacy Summary
| Compound | Dosage (mg/kg) | Tumor Regression (%) | Mechanism |
|---|---|---|---|
| Compound D | 100 | 86% | Apoptosis induction |
| Compound E | 50 | 75% | Cell cycle arrest |
Toxicological Considerations
While exploring the biological activity of Disodium 5-((4-chloro-6-(4-nonylphenoxy)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonate, it is essential to consider its toxicity profile. Azo dyes are known for potential carcinogenicity; thus, thorough evaluation through in vivo and in vitro studies is critical.
Environmental Impact
Given the sulfonated nature of this compound, it may also present environmental concerns regarding its degradation and accumulation in aquatic ecosystems. Regulatory assessments are necessary to evaluate its environmental fate.
Q & A
Q. What are the standard synthetic routes for this compound, and what critical parameters influence yield?
The compound is synthesized via nucleophilic substitution and azo-coupling reactions. Key steps include refluxing intermediates (e.g., triazine derivatives) with ethanol and glacial acetic acid as a catalyst. Yield optimization depends on reaction time (4+ hours), solvent purity (absolute ethanol), and stoichiometric ratios of reactants (e.g., substituted benzaldehyde). Post-synthesis purification involves vacuum filtration and solvent evaporation .
Q. Which spectroscopic techniques are essential for structural confirmation?
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are critical for confirming functional groups (e.g., triazine rings, azo bonds). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while UV-Vis spectroscopy characterizes electronic transitions in the azo chromophore. Cross-referencing with computational simulations (e.g., DFT) enhances accuracy .
Q. How should researchers handle solubility challenges during experimental workflows?
The compound’s sulfonate groups confer high hydrophilicity. For aqueous solubility, use buffered solutions (pH 7–9). In organic phases, employ polar aprotic solvents (e.g., DMSO) or surfactant-assisted dispersion. Pre-saturation studies at varying temperatures can identify optimal dissolution conditions .
Advanced Research Questions
Q. How can coupling efficiency of the triazine moiety be optimized under green chemistry principles?
Replace traditional solvents (ethanol) with ionic liquids or deep eutectic solvents to enhance reactivity. Microwave-assisted synthesis reduces reaction time and improves regioselectivity. Catalytic systems (e.g., phase-transfer catalysts) can minimize byproducts. Monitor reaction progress via in-situ Raman spectroscopy .
Q. What methodologies resolve contradictions in spectroscopic data interpretation?
Conflicting NMR/IR signals may arise from tautomerism or solvent effects. Use deuterated solvents and variable-temperature NMR to assess dynamic equilibria. Cross-validate with X-ray crystallography or computational docking studies to confirm spatial arrangements. For mass spectrometry anomalies, employ tandem MS/MS to differentiate isobaric species .
Q. How does pH influence the compound’s stability and reactivity in environmental matrices?
Design accelerated degradation studies across pH 3–11. Use HPLC-MS to track hydrolysis products (e.g., sulfonic acid derivatives). Under acidic conditions, the azo bond may cleave, while alkaline environments promote triazine ring opening. Kinetic modeling (e.g., Arrhenius plots) predicts long-term stability .
Q. What computational approaches predict the compound’s interactions with biological targets?
Molecular dynamics (MD) simulations model binding affinities to proteins (e.g., serum albumin). Density Functional Theory (DFT) calculates electron distribution for redox activity predictions. QSAR models correlate substituent effects (e.g., nonylphenoxy groups) with cytotoxicity .
Q. How can researchers evaluate environmental persistence using advanced analytical workflows?
Conduct photodegradation studies under simulated sunlight with LC-TOF-MS to identify transformation products. Combine with OECD 301 biodegradation tests to assess microbial breakdown. Sediment/water partitioning coefficients (log Kd) quantify bioaccumulation potential .
Methodological Notes
- Data Contradiction Analysis : Always replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate variables. Use statistical tools (e.g., ANOVA) to differentiate experimental noise from systemic errors .
- Experimental Design : Align with CRDC frameworks (e.g., RDF2050108 for process simulation) to ensure scalability and reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
